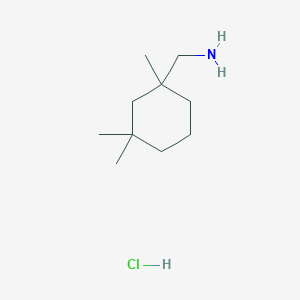![molecular formula C10H15N3 B13096790 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 601516-02-3](/img/structure/B13096790.png)
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound This compound is part of a broader class of imidazo[1,5-A]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multiple steps, including cyclization and annulation reactions. One common method involves the initial formation of a pyrrole ring, followed by its coupling with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), produces the desired imidazo[1,5-A]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: Similar scaffold but with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another fused-ring heterocycle with distinct properties.
Uniqueness
3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
601516-02-3 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-8(1)5-10-12-7-9-6-11-3-4-13(9)10/h7-8,11H,1-6H2 |
InChI-Schlüssel |
JXRYVYGZLZYAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=NC=C3N2CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



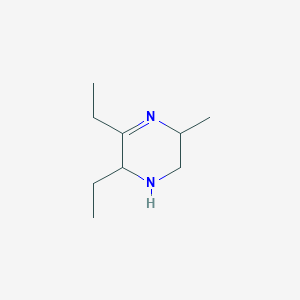
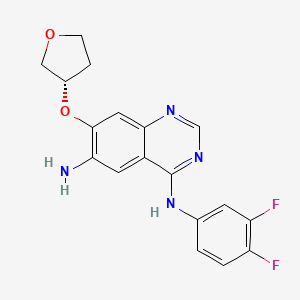
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
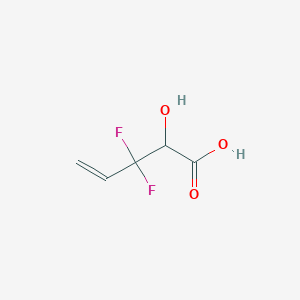
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
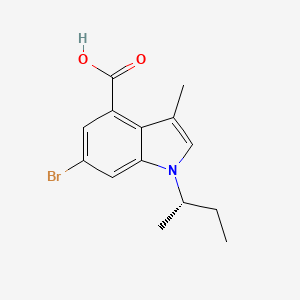

![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
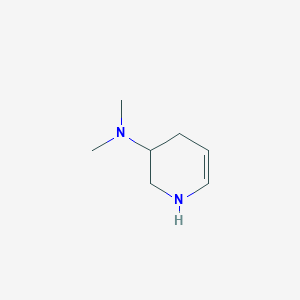
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
